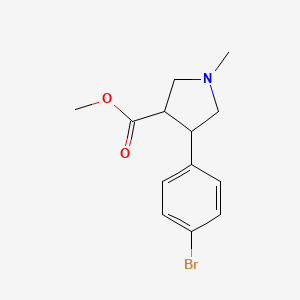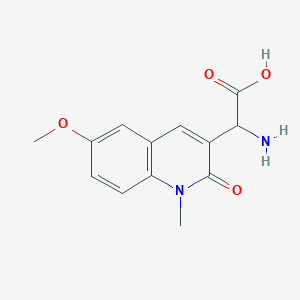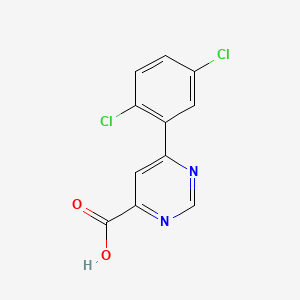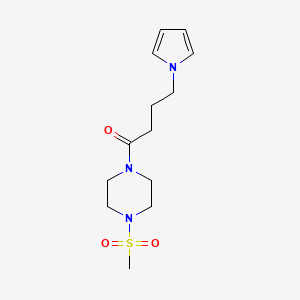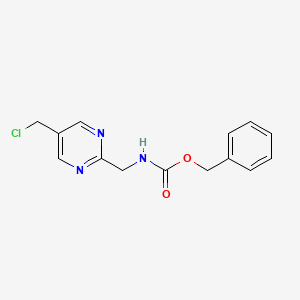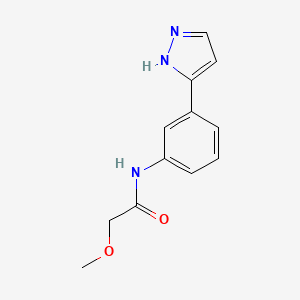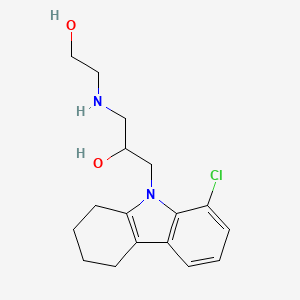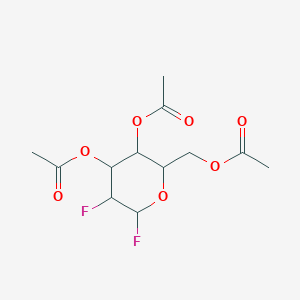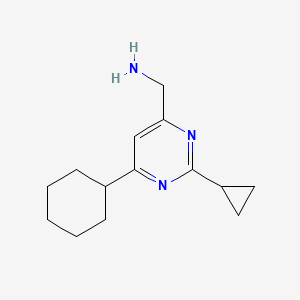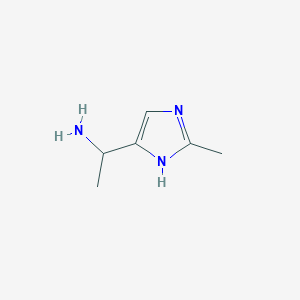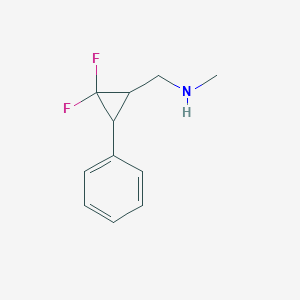
2-(3-Hydroxyazetidin-1-yl)-2-(3-methoxyphenyl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Hydroxyazetidin-1-yl)-2-(3-methoxyphenyl)acetonitrile is a synthetic organic compound that features both azetidine and methoxyphenyl functional groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxyazetidin-1-yl)-2-(3-methoxyphenyl)acetonitrile typically involves the formation of the azetidine ring followed by the introduction of the methoxyphenyl and acetonitrile groups. Common synthetic routes may include:
Cyclization Reactions: Formation of the azetidine ring through cyclization of appropriate precursors.
Nitrile Introduction: Introduction of the acetonitrile group via nucleophilic substitution or addition reactions.
Methoxyphenyl Group Addition: Attachment of the methoxyphenyl group through electrophilic aromatic substitution or other suitable methods.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
化学反応の分析
Types of Reactions
2-(3-Hydroxyazetidin-1-yl)-2-(3-methoxyphenyl)acetonitrile can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxy group to a carbonyl group.
Reduction: Reduction of the nitrile group to an amine.
Substitution: Nucleophilic or electrophilic substitution reactions at the methoxyphenyl ring.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: Use of reducing agents like LiAlH₄ (Lithium aluminium hydride) or catalytic hydrogenation.
Substitution: Use of halogenating agents or nucleophiles under appropriate conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
2-(3-Hydroxyazetidin-1-yl)-2-(3-methoxyphenyl)acetonitrile may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways involving azetidine derivatives.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as a building block in chemical manufacturing.
作用機序
The mechanism of action of 2-(3-Hydroxyazetidin-1-yl)-2-(3-methoxyphenyl)acetonitrile would depend on its specific interactions with biological targets. Potential mechanisms could include:
Binding to Enzymes or Receptors: Modulating the activity of specific enzymes or receptors.
Pathway Inhibition or Activation: Affecting biochemical pathways through inhibition or activation of key steps.
類似化合物との比較
Similar Compounds
2-(3-Hydroxyazetidin-1-yl)-2-phenylacetonitrile: Lacks the methoxy group, which may affect its biological activity and chemical reactivity.
2-(3-Hydroxyazetidin-1-yl)-2-(4-methoxyphenyl)acetonitrile: Similar structure but with the methoxy group in a different position, potentially leading to different properties.
Uniqueness
2-(3-Hydroxyazetidin-1-yl)-2-(3-methoxyphenyl)acetonitrile is unique due to the specific positioning of the hydroxyazetidinyl and methoxyphenyl groups, which can influence its reactivity and interactions with biological targets.
特性
分子式 |
C12H14N2O2 |
|---|---|
分子量 |
218.25 g/mol |
IUPAC名 |
2-(3-hydroxyazetidin-1-yl)-2-(3-methoxyphenyl)acetonitrile |
InChI |
InChI=1S/C12H14N2O2/c1-16-11-4-2-3-9(5-11)12(6-13)14-7-10(15)8-14/h2-5,10,12,15H,7-8H2,1H3 |
InChIキー |
KFPGMDUCVLQVAL-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)C(C#N)N2CC(C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(1S,3R,13R,17S,18R,19R,20R,21S,22R,23R,24R,25S)-18,19,21,22,24-pentaacetyloxy-14,25-dihydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-20-yl]methyl furan-3-carboxylate](/img/structure/B14869142.png)
